Vildagliptin impurity F

Description

BenchChem offers high-quality Vildagliptin impurity F suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vildagliptin impurity F including the price, delivery time, and more detailed information at info@benchchem.com.

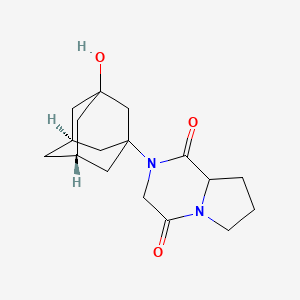

Structure

3D Structure

Properties

Molecular Formula |

C17H24N2O3 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2-[(5S,7R)-3-hydroxy-1-adamantyl]-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C17H24N2O3/c20-14-9-19(15(21)13-2-1-3-18(13)14)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,22H,1-10H2/t11-,12+,13?,16?,17? |

InChI Key |

XPKCFFJRILBMTQ-VHDAAVTISA-N |

Isomeric SMILES |

C1CC2C(=O)N(CC(=O)N2C1)C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O |

Canonical SMILES |

C1CC2C(=O)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O |

Origin of Product |

United States |

Origin, Formation Pathways, and Chemical Nature of Vildagliptin Impurity F

Vildagliptin (B1682220) Impurity F is a stable degradation product that originates from an unstable, process-related impurity known as Vildagliptin Impurity E. researchgate.net The formation of Impurity F is not a direct result of the degradation of the vildagliptin molecule itself under typical stress conditions, but rather a subsequent transformation of Impurity E, which is formed during the manufacturing process. researchgate.netnih.gov

The proposed pathway for the formation of Impurity F begins during the purification of crude vildagliptin, particularly when using solvents like methyl ethyl ketone (MEK) at elevated temperatures (e.g., 50–55°C). researchgate.net Under these conditions, the amine functionality in the vildagliptin molecule can undergo aerobic oxidation, leading to the formation of the unstable Impurity E, which has been identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile. researchgate.net

This Impurity E is transient and has been observed to be unstable in diluents commonly used in HPLC analysis, such as a mixture of water and acetonitrile (B52724). researchgate.netnih.gov In the presence of water from the diluent, Impurity E undergoes degradation. This process involves the hydrolysis of both the nitrile and imine groups within the Impurity E structure, which results in the formation of amide and aldehyde functionalities. Subsequently, this intermediate undergoes an intramolecular cyclization, a type of rearrangement reaction, to form the more stable Vildagliptin Impurity F. researchgate.net

The chemical structure of Vildagliptin Impurity F has been elucidated using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, 2D NMR (HSQC, HMBC, COSY), and mass spectrometry. researchgate.net Through this comprehensive analysis, its structure was definitively established as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione. researchgate.net

Table 1: Formation Pathway of Vildagliptin Impurity F

| Step | Precursor | Reaction | Product |

| 1 | Vildagliptin | Aerobic oxidation during purification | Vildagliptin Impurity E ((2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile) |

| 2 | Vildagliptin Impurity E | Hydrolysis and intramolecular cyclization in diluent (e.g., H₂O:CH₃CN) | Vildagliptin Impurity F ((8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione) |

Stability of Vildagliptin and Its Precursors Under Various Stress Conditions

Forced degradation studies are essential for determining the intrinsic stability of an active pharmaceutical ingredient (API) and identifying potential degradation products that could form during its shelf life. researchgate.netnih.gov Vildagliptin (B1682220) has been shown to be susceptible to degradation under various stress conditions, particularly in acidic, basic, and oxidative environments, with the rate of degradation significantly increasing at higher temperatures. nih.govnih.govresearchgate.net

Under hydrolytic conditions, the primary degradation pathway involves the cyano group of vildagliptin. In basic, acidic, and oxidative environments, this group can be hydrolyzed to form an amide, resulting in Impurity B (1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide). researchgate.netnih.govnih.gov Further hydrolysis of this amide group can lead to the formation of the corresponding carboxylic acid, Impurity C (1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid). nih.gov

Studies have demonstrated that at an elevated temperature of 70°C, vildagliptin undergoes almost complete disintegration in 1M HCl, 1M NaOH, and 3% H₂O₂ solutions. nih.govnih.govresearchgate.net Even at room temperature (23°C), significant degradation occurs, following pseudo-first-order kinetics. nih.govresearchgate.net The drug shows the lowest stability in oxidative conditions, followed by basic and then acidic conditions. nih.gov In contrast, vildagliptin is relatively stable under thermal and photolytic (UV light) stress, with no significant formation of degradants observed under these conditions. scholasticahq.comscholasticahq.com

Table 2: Vildagliptin Degradation under Forced Stress Conditions

| Stress Condition | Temperature | Observations | Key Degradants Identified |

| Acidic (1M HCl) | 70°C | ~85% degradation after 210 minutes. nih.gov | Impurity B, Impurity C, and its O-methyl ester. nih.govnih.gov |

| Acidic (1M HCl) | 23°C | 59.28% degradation after 240 minutes. nih.gov | One major degradant at RRT 1.3. scholasticahq.comscholasticahq.com |

| Basic (1M NaOH) | 70°C | Complete degradation after 60 minutes. nih.gov | Three major degradants at RRTs 0.4, 0.7, and 1.2. scholasticahq.comscholasticahq.com |

| Basic (0.01M NaOH) | Room Temp | >10% degradation after 30 minutes. nih.gov | Impurity B, Impurity C. researchgate.netnih.gov |

| Oxidative (3% H₂O₂) | 70°C | Complete degradation after 60 minutes. nih.gov | Five major degradants at RRTs 0.5, 0.6, 0.7, 0.8, and 1.2. scholasticahq.comscholasticahq.com |

| Oxidative (3% H₂O₂) | 23°C | 87.04% degradation after 180 minutes. nih.gov | Impurity B, Impurity C. researchgate.netnih.gov |

| Neutral Hydrolysis | N/A | One major degradant produced at RRT 0.7. scholasticahq.comscholasticahq.com | N/A |

| Thermal & UV | N/A | No significant degradation was noticeable. scholasticahq.comscholasticahq.com | N/A |

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Vildagliptin Impurity F

Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating Impurity F from the active pharmaceutical ingredient (API), Vildagliptin (B1682220), and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Vildagliptin and its impurities. ijrps.com The development of a robust, stability-indicating HPLC method is crucial for accurate quantification. A typical method involves a reversed-phase column, such as a C18, with a gradient elution program. researchgate.net

One study details an HPLC method where an unknown impurity, later identified as the precursor to Impurity F (Impurity-E), was detected in various laboratory batches of Vildagliptin at levels of 0.01-0.06%. researchgate.netnih.gov The method utilized a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). daneshyari.com The detection is commonly performed using a UV detector at a wavelength of around 210 nm. researchgate.net

Method optimization is a critical step to ensure the separation of Impurity F from all other potential impurities and the main component. This involves adjusting parameters such as the mobile phase composition, pH, column temperature, and flow rate to achieve optimal resolution and peak shape. researchgate.net Forced degradation studies are also performed to ensure the method can separate degradation products from the main peak, confirming its stability-indicating nature. scholasticahq.comresearchgate.net

Table 1: Exemplary HPLC Method Parameters for Vildagliptin Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Sodium Dihydrogen Phosphate Monohydrate in water, pH 7.0 |

| Mobile Phase B | Mixture of Mobile Phase A and Acetonitrile (7:3, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

Note: This is an example; specific conditions may vary based on the exact method.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased speed, and greater sensitivity. researchgate.netdntb.gov.ua These benefits are particularly valuable for the analysis of complex impurity profiles. The use of sub-2 µm particle size columns in UHPLC systems leads to sharper peaks and shorter analysis times. researchgate.netnih.gov

For Vildagliptin and its impurities, UHPLC methods can provide a more detailed impurity profile in a fraction of the time required by HPLC. This enhanced efficiency is crucial for high-throughput screening in quality control laboratories. A UHPLC-DAD-MS method has been successfully employed to identify degradation products of Vildagliptin, demonstrating the power of this technique in stability studies. researchgate.net

Strategies for Impurity Profiling and Related Substances Analysis

Impurity profiling is a comprehensive strategy to identify and quantify all potential impurities in a drug substance. ijrps.com For Vildagliptin, this involves analyzing batches for known and unknown impurities that may arise from the manufacturing process or degradation. researchgate.netnih.gov

A key finding in the analysis of Vildagliptin was the identification of an unstable impurity, designated as Impurity-E, which degrades into the more stable Impurity F in the diluent (a mixture of water and acetonitrile). researchgate.netnih.gov This highlights the importance of understanding the behavior of impurities under analytical conditions. The strategy for analyzing Impurity F often involves enriching a crude sample of the drug substance where Impurity E is present, allowing it to degrade, and then isolating the resulting Impurity F for characterization. researchgate.net Semi-preparative liquid chromatography is a technique used for this isolation process. researchgate.netnih.gov

Spectroscopic and Spectrometric Characterization Techniques

Once separated, spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of Vildagliptin Impurity F.

Mass Spectrometry (MS) Applications: LC-MS, UHPLC-DAD-MS, LC/ESI-MSn, and UPLC-ESI/Q-TOF MS/MS for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of impurities. Techniques like electrospray ionization (ESI) are commonly used to generate ions from the separated compounds.

In the case of Vildagliptin, LC/ESI-MSn studies were instrumental in proposing the structure of the unstable precursor, Impurity-E. researchgate.netnih.gov Further analysis using high-resolution mass spectrometry, such as UPLC-ESI/Q-TOF MS/MS, provides accurate mass measurements of both the parent ion and its fragment ions. This data is crucial for confirming the elemental composition and elucidating the fragmentation pathways, which in turn helps in confirming the structure of Impurity F. researchgate.netdntb.gov.ua The fragmentation pattern provides valuable information about the different structural components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, DEPT, and 2D NMR (HSQC, HMBC, COSY) for Definitive Structural Elucidation

While mass spectrometry provides information on the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for providing a definitive and unambiguous structural elucidation. A full suite of NMR experiments is typically employed for the complete characterization of an impurity like Vildagliptin Impurity F. researchgate.netnih.gov

¹H NMR (Proton NMR) provides information about the number of different types of protons and their chemical environments.

¹³C NMR (Carbon-13 NMR) reveals the number of different types of carbon atoms in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer) helps in distinguishing between CH, CH₂, and CH₃ groups.

2D NMR techniques are essential for establishing the connectivity between atoms:

COSY (Correlation Spectroscopy) shows correlations between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.

Through the combined interpretation of these NMR spectra, the precise structure of Vildagliptin Impurity F was established as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione. researchgate.netnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy in Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used for the structural confirmation of pharmaceutical compounds and their impurities by identifying their functional groups. nih.gov For Vildagliptin Impurity F, FT-IR spectroscopy plays a crucial role in elucidating and confirming its molecular structure as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione. ijrps.comresearchgate.net

The FT-IR spectrum of Impurity F would be compared against the spectrum of the Vildagliptin parent molecule and theoretical predictions to confirm its identity. The key characteristic absorption bands expected in the IR spectrum of Impurity F would include:

-O-H stretching: A broad band indicating the presence of the hydroxyl (-OH) group.

-C=O stretching: Strong absorption bands characteristic of the dione (B5365651) (two carbonyl groups) functionality within the piperazine-1,4-dione ring.

-C-N stretching: Bands corresponding to the amine groups within the heterocyclic structure.

-C-H stretching: Absorption bands from the aliphatic C-H bonds in the octahydropyrrolo and piperazine (B1678402) rings.

This spectral fingerprint provides definitive structural information, which, when used in conjunction with other techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), establishes the unequivocal structure of the impurity. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed in pharmaceutical analysis for the detection and quantification of compounds. amazonaws.com While the Vildagliptin molecule itself does not possess a strong chromophore and exhibits weak UV absorbance, typically with a maximum around 200-210 nm, UV detection remains a primary method for its analysis, especially when coupled with High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

In the context of Vildagliptin Impurity F, UV-Vis spectroscopy is most commonly utilized as a detection method within an HPLC system (HPLC-UV). mdpi.com

Detection: The analysis is frequently performed at a detection wavelength of 210 nm, where both Vildagliptin and its impurities exhibit sufficient absorbance for quantification. ijpsr.comnih.gov

Purity Assessment: When a Photo-Diode Array (PDA) detector is used, it can assess the peak purity of the analyte. amazonaws.comscholasticahq.com This is crucial in stability and impurity profiling studies to ensure that the chromatographic peak corresponding to Impurity F is homogenous and not co-eluting with other degradants or impurities. scholasticahq.comresearchgate.net

Although direct UV spectrophotometry lacks the specificity for impurity analysis in a complex mixture, its role as an HPLC detector is indispensable for the routine quantification and purity control of Impurity F in Vildagliptin drug substances and products. nih.govamazonaws.com

Analytical Method Validation According to ICH Guidelines

To ensure that an analytical method is suitable for its intended purpose of quantifying impurities like Vildagliptin Impurity F, it must be validated according to the International Council for Harmonisation (ICH) guidelines. researchgate.netsci-hub.ru Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specific impurity. dntb.gov.ua A validated stability-indicating HPLC method is essential for separating and quantifying Impurity F from the active ingredient and other related substances. researchgate.net

Specificity and Selectivity Studies for Impurity F

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or placebo matrix components. ijpsr.com For Vildagliptin Impurity F, specificity is a critical validation parameter.

Resolution: The method must demonstrate baseline resolution between the peak for Impurity F and the peaks for Vildagliptin, other known and unknown impurities, and any components from the formulation's placebo. ijpsr.com

Forced Degradation: To prove the stability-indicating nature of the method, Vildagliptin is subjected to stress conditions (e.g., acid, base, oxidation, heat, light). scholasticahq.comresearchgate.net The resulting chromatograms are analyzed to ensure that Impurity F can be accurately quantified without interference from the degradation products formed. researchgate.net The peak purity of Impurity F is often assessed using a PDA detector to confirm no co-elution occurs. scholasticahq.com

Placebo Interference: Analysis of a placebo sample must show no interfering peaks at the retention time of Impurity F. ijpsr.comscholasticahq.com

Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ) Determinations

These parameters establish the quantitative capabilities of the method at low concentrations of Impurity F.

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijsrtjournal.com For Impurity F, linearity is typically assessed over a concentration range from the Limit of Quantification (LOQ) to 150% of the impurity specification limit. ijpsr.com A linear relationship is confirmed by a high correlation coefficient (r²), which should ideally be ≥ 0.998. ijpsr.comdntb.gov.ua

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1. nih.gov

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is crucial as it defines the lower limit of the reporting range for the impurity and is often established at a signal-to-noise ratio of 10:1. nih.gov The LOQ must be at or below the reporting threshold for impurities, which for Vildagliptin is 0.05%. scribd.com

The table below summarizes typical validation data for these parameters from a representative HPLC method for Vildagliptin impurities.

| Parameter | Typical Value/Range | Source |

| Linearity Range | LOQ to 150% of specification limit | ijpsr.com |

| Correlation Coefficient (r²) | ≥ 0.998 | ijpsr.comdntb.gov.uascirp.org |

| LOD | ~0.02 - 0.06 µg/mL | nih.govscirp.orgresearchgate.net |

| LOQ | ~0.07 - 0.6 µg/mL | ijpsr.comnih.govscirp.orgresearchgate.net |

Accuracy, Precision, Robustness, and Ruggedness Assessments

These validation parameters ensure the method is reliable and consistent over time and under varied conditions.

Accuracy: This parameter demonstrates the closeness of the test results obtained by the method to the true value. ijsrtjournal.com It is assessed by spiking a placebo or sample matrix with known amounts of Impurity F at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). ijpsr.comscholasticahq.com The percentage recovery is then calculated. scholasticahq.com

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment. ijpsr.com

Intermediate Precision (Ruggedness): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. ijpsr.com Precision is reported as the Relative Standard Deviation (%RSD), which should be within acceptable limits (typically <15% for impurities at low concentrations). ijpsr.com

Robustness: This is the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). ijpsr.comijsrtjournal.com It provides an indication of the method's reliability during normal usage. ijpsr.com

The table below presents typical acceptance criteria for these validation parameters.

| Parameter | Measurement | Typical Acceptance Criteria | Source |

| Accuracy | % Recovery | 85% - 115% | ijpsr.comscholasticahq.com |

| Precision (Repeatability & Intermediate) | % RSD | ≤ 15% | ijpsr.com |

| Robustness | % RSD after parameter variation | System suitability parameters remain within limits | ijpsr.comdntb.gov.ua |

Isolation and Purification Strategies for Vildagliptin Impurity F Reference Standards

Preparative Chromatographic Techniques for Isolation

Preparative high-performance liquid chromatography (HPLC) stands as a cornerstone technique for the isolation of pharmaceutical impurities, offering high resolution and selectivity. For Vildagliptin (B1682220) Impurity F, specifically the lactam derivative, its isolation from enriched reaction crude samples has been successfully accomplished using semi-preparative HPLC. nih.govresearchgate.net

A study by Kumar et al. (2016) detailed the isolation of Vildagliptin Impurity F from a reaction mixture where an unstable intermediate, Impurity-E, degraded into the more stable Impurity F. nih.govresearchgate.net The isolation was achieved using a reversed-phase column, which is suitable for separating compounds with varying polarities. The mobile phase composition is a critical parameter in achieving the desired separation. While specific mobile phase compositions for the preparative separation of Impurity F are not extensively detailed in publicly available literature, they are typically developed by scaling up the conditions of an analytical HPLC method. amazonaws.com For instance, an analytical method for Vildagliptin and its impurities might use a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and a mixture of acetonitrile (B52724) and methanol (B129727) on a C18 column. daneshyari.com The conditions for the preparative method would be adapted from this, with adjustments to the flow rate, column dimensions, and injection volume to handle the larger sample load required for isolating sufficient quantities of the impurity for its use as a reference standard.

Table 1: Illustrative Preparative HPLC Parameters for Impurity Isolation

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-phase (e.g., C18, C8), larger dimensions (e.g., >20 mm internal diameter) | To accommodate larger sample volumes and provide sufficient stationary phase for separation. |

| Mobile Phase | A mixture of aqueous buffer (e.g., phosphate, acetate) and organic solvent (e.g., acetonitrile, methanol) | To elute the compounds from the column based on their polarity. |

| Elution Mode | Gradient or Isocratic | To optimize the separation of the impurity from the API and other impurities. |

| Flow Rate | Higher than analytical scale (e.g., 10-50 mL/min) | To reduce the run time for large volume injections. |

| Detection | UV detector (e.g., at 210 nm) | To monitor the elution of the compounds and collect the desired fraction. daneshyari.com |

| Sample Preparation | Dissolution in a suitable solvent, potentially after enrichment of the impurity | To ensure the sample is in a form suitable for injection and to increase the concentration of the target impurity. |

The collected fractions containing the purified Vildagliptin Impurity F are then typically subjected to a solvent evaporation process to yield the isolated solid impurity. researchgate.net The purity of the isolated compound is subsequently confirmed using analytical HPLC.

Non-Chromatographic Isolation and Purification Approaches

While preparative chromatography is a powerful tool, non-chromatographic techniques can also be employed, often in conjunction with chromatography, for the isolation and purification of impurities. These methods are generally based on the differing physicochemical properties of the impurity and the API, such as solubility and volatility.

For Vildagliptin and its impurities, techniques such as crystallization and extraction can be valuable. Patent literature reveals that the purification of Vildagliptin crude product often involves recrystallization from various solvents like butanone to enhance its purity. google.com While the primary goal of these procedures is to purify the API, under certain conditions, impurities can be enriched in the mother liquor. This enriched liquor can then serve as a starting material for further purification by preparative HPLC, reducing the volume of material that needs to be processed chromatographically.

Liquid-liquid extraction is another fundamental technique that can be used to separate compounds based on their differential solubility in two immiscible liquid phases. amazonaws.com For instance, by adjusting the pH of an aqueous solution containing Vildagliptin and its impurities, the charge state of the molecules can be altered, thereby changing their partitioning behavior into an organic solvent. This can be an effective preliminary purification step.

Furthermore, some patents describe the use of silica (B1680970) gel treatment to purify crude Vildagliptin. google.com In this process, the crude product is dissolved in a solvent and stirred with silica gel. The silica gel can adsorb certain impurities, and upon filtration, a purer solution of the API is obtained. The adsorbed impurities could potentially be recovered from the silica gel using a suitable solvent, providing an enriched source for further isolation.

Challenges and Considerations in Impurity Isolation

The isolation of pharmaceutical impurities like Vildagliptin Impurity F is often fraught with challenges that require careful consideration and strategic planning.

A primary challenge is the low abundance of the impurity in the API or drug product. Impurities are typically present at levels below 0.15%, making their isolation in sufficient quantities for characterization and use as a reference standard a difficult task. google.com This often necessitates the processing of large quantities of the bulk drug or the specific design of synthetic routes that intentionally produce the impurity in higher yields. asianpubs.org

Another significant hurdle is the structural similarity between the impurity and the API. Vildagliptin and its impurities often share a common core structure, leading to similar physicochemical properties. This makes their separation by chromatographic or other means challenging, often requiring highly optimized and selective methods.

The instability of certain impurities can also pose a major problem. As observed in the case of Vildagliptin, an unstable impurity (Impurity-E) was found to degrade into the more stable Impurity F. nih.govresearchgate.net Isolating such labile compounds requires careful handling and specific conditions to prevent their degradation during the isolation process.

Co-elution with the API or other impurities is a common issue in chromatographic purification. When the impurity peak is not well-resolved from other components, it is difficult to collect a pure fraction. This may require the use of orthogonal chromatographic methods (e.g., using different column chemistries or mobile phases) or alternative techniques like supercritical fluid chromatography (SFC). amazonaws.com

Finally, the process of isolating and purifying an impurity must be carefully documented and validated to ensure the identity and purity of the resulting reference standard. This involves the use of various spectroscopic techniques such as NMR, MS, and IR to unequivocally confirm the structure of the isolated compound. nih.govresearchgate.net

Control and Mitigation Strategies for Vildagliptin Impurity F

Process Chemistry Optimization for Impurity F Minimization

Optimizing the synthetic process is the primary strategy to prevent or minimize the formation of impurities at their source. For Vildagliptin (B1682220) Impurity F, this involves careful manipulation of the manufacturing process and subsequent purification steps.

The formation of impurities in vildagliptin synthesis is highly dependent on the reaction conditions and the reagents used. Research into the synthesis of vildagliptin has identified several critical parameters that can be modified to suppress the generation of undesired by-products, including Impurity F.

One key strategy involves the careful control of reaction temperature. For instance, in the coupling reaction between key intermediates, maintaining a specific temperature range, such as 70°C to 75°C, has been shown to be effective in controlling the formation of other impurities. google.com While not explicitly detailed for Impurity F, such temperature control is a fundamental principle applied to minimize side reactions. The choice of solvents and reagents is also paramount. The use of specific solvents like tetrahydrofuran, acetonitrile (B52724), and various acetates, along with controlled reaction conditions, can influence the impurity profile. google.comgoogle.com The selection of appropriate dehydrating agents, such as phosphoryl chloride or trifluoroacetic anhydride, during intermediate steps also plays a role in preventing unwanted side reactions. googleapis.com

Table 1: Examples of Modified Process Parameters to Minimize Impurities

| Parameter | Modification Example | Rationale |

| Temperature | Maintaining reaction at 70°C - 75°C. google.com | Suppress side reactions by controlling reaction kinetics. |

| Reagent Addition | Lot-wise addition of intermediates. google.com | Maintain low reactant concentration to minimize by-product formation. |

| Solvent System | Use of specific solvents like isopropyl alcohol and methyl tert-butyl ether for isolation. google.com | Improve selectivity of the reaction and aid in purification. |

| Excipient Selection | Optimization of excipients in the final formulation. google.com | Prevent degradation of Vildagliptin due to interactions with incompatible excipients. google.com |

Even with an optimized synthetic process, trace amounts of impurities may still be present. Therefore, effective downstream processing is essential for their removal. Downstream processes for vildagliptin typically involve purification steps like crystallization, slurrying, and filtration to purge impurities from the final active pharmaceutical ingredient (API). google.comscribd.com

Crystallization is a powerful technique for purifying vildagliptin and removing impurities. google.com The process often involves multiple crystallization steps using different solvent systems, such as methyl ethyl ketone, to achieve high purity (e.g., 99.9%). googleapis.com The selection of an appropriate solvent system is critical, as it determines the solubility difference between vildagliptin and Impurity F, thereby enabling efficient separation. For example, intermediates in the vildagliptin synthesis are purified using various solvents, including nitriles, esters, alcohols, and ethers, or mixtures thereof. google.com

The concept of "purge factors" has become a valuable tool in impurity control. researchgate.net A purge factor is a measure of the reduction in an impurity's concentration from one process step to the next. researchgate.net By understanding the physicochemical properties of Impurity F (e.g., solubility, polarity, volatility) in relation to the process conditions (e.g., solvent, temperature, phase changes), chemists can develop a scientifically sound argument for its removal during downstream processing. researchgate.net This approach, often supported by software tools, allows for the justification of impurity control without exhaustive testing at every stage. researchgate.net

Application of Quality by Design (QbD) Principles to Impurity Control

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. scienceforecastoa.com The application of QbD principles is instrumental in developing a robust manufacturing process that consistently controls the formation of impurities like Vildagliptin Impurity F. europa.eu

The QbD process for controlling Impurity F would involve the following key steps:

Define the Quality Target Product Profile (QTPP): This includes defining the desired purity of the vildagliptin API and setting a limit for Impurity F based on safety and regulatory requirements. europa.eu

Identify Critical Process Parameters (CPPs): Through risk assessment and experimentation (using Design of Experiments - DoE), the process parameters that have a significant impact on the formation of Impurity F are identified. scienceforecastoa.comresearchgate.net These could include reaction temperature, pH, reagent stoichiometry, and mixing speed.

Establish a Design Space: A design space is the multidimensional combination and interaction of input variables (e.g., CPPs) that have been demonstrated to provide assurance of quality. scienceforecastoa.com By operating within the established design space, the formation of Impurity F can be kept consistently below its specified limit.

While much of the published literature on QbD for vildagliptin focuses on the development of analytical methods or formulations, the principles are directly applicable to the API manufacturing process. scienceforecastoa.comresearchgate.netresearchgate.net By systematically understanding the relationship between process inputs and the impurity profile, a robust control strategy is developed that builds quality into the product from the beginning. scienceforecastoa.com

In-Process Control and Finished Product Specification Strategies

Robust control strategies involve a combination of in-process controls (IPCs) during manufacturing and final specification testing of the drug substance. europa.eu IPCs are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the final product meets its specifications. europa.eu For vildagliptin synthesis, critical steps are monitored to ensure that the impurity profile, including precursors to Impurity F, is controlled. europa.eu

The finished product specification for vildagliptin includes a specific test and acceptance criterion for Impurity F. These specifications are established based on a combination of batch data from the manufacturing process, stability studies, and regulatory guidelines such as those from the International Council for Harmonisation (ICH). europa.eueuropa.eu For Vildagliptin Impurity F, a specific limit has been defined in the art.

Table 2: Finished Product Specification for Vildagliptin Impurity F

| Impurity Name | Structure | Specification Limit | Analytical Method | Source |

| Vildagliptin Impurity F | (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione | < 0.15% w/w | HPLC | google.com |

This specification ensures that every batch of vildagliptin released to the market contains a safe and controlled level of Impurity F. The analytical methods used for this testing, typically High-Performance Liquid Chromatography (HPLC), are validated to be accurate, precise, and specific for the detection and quantification of Impurity F in the presence of vildagliptin and other related substances. researchgate.neteuropa.eu

Regulatory Compliance and Quality Assurance in Relation to Vildagliptin Impurity F

Adherence to International Conference on Harmonisation (ICH) Guidelines (Q3A, Q3B, M7)

The management of Vildagliptin (B1682220) Impurity F is governed by several key ICH guidelines, which provide a scientific and risk-based approach to impurity control. biotech-spain.com

ICH Q3A(R2): Impurities in New Drug Substances

This guideline is applicable to new drug substances produced by chemical synthesis and provides a framework for the reporting, identification, and qualification of impurities. europa.eugmp-compliance.org For Vildagliptin as a new drug substance, any observed impurity, including Impurity F, must be evaluated against the thresholds set forth in this guideline. ich.org The guideline mandates the summarization of actual and potential impurities that are most likely to arise during synthesis, purification, and storage. ich.org Analytical procedures used for detecting and quantifying impurities must be validated to ensure their suitability. ich.org

ICH Q3B(R2): Impurities in New Drug Products

Complementary to ICH Q3A, this guideline addresses impurities in new drug products, focusing on degradation products that may form during the manufacturing process or upon storage. europa.eugmp-compliance.orgeuropa.eu Vildagliptin Impurity F, if it arises as a degradation product in the final Vildagliptin formulation, falls under the purview of this guideline. europa.eu The guideline requires the characterization of the degradation profile of the drug product through stability studies and knowledge of degradation pathways. europa.eu

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk

The ICH M7 guideline provides a framework for the assessment and control of mutagenic impurities, which are of particular concern due to their potential to cause DNA damage and cancer. ich.orgeuropa.eu This guideline is crucial for impurities that have structural alerts for mutagenicity. ich.org All identified impurities, including Vildagliptin Impurity F, should be evaluated for their mutagenic potential. premier-research.com The guideline categorizes impurities into five classes based on their mutagenic and carcinogenic potential, which then dictates the required control strategy. veeprho.comamericanpharmaceuticalreview.com For impurities classified as mutagenic (Class 1, 2, or 3), control is typically based on a compound-specific acceptable intake or the Threshold of Toxicological Concern (TTC). americanpharmaceuticalreview.commdpi.com Non-mutagenic impurities (Class 4 and 5) are generally controlled according to ICH Q3A/B guidelines. americanpharmaceuticalreview.commdpi.com Research has been conducted to assess the genotoxic potential of Vildagliptin and its impurities, with some studies indicating that certain impurities are neither mutagenic nor clastogenic. researchgate.net

Reporting, Identification, and Qualification Thresholds for Pharmaceutical Impurities

The ICH Q3A and Q3B guidelines establish specific thresholds for the reporting, identification, and qualification of impurities, which are based on the maximum daily dose (MDD) of the drug. biotech-spain.comwho.int These thresholds guide the extent of control required for an impurity. who.int

Reporting Threshold: The level at which an impurity must be reported in regulatory submissions. biotech-spain.com Any impurity observed at or above this threshold needs to be recorded. who.int

Identification Threshold: The level above which the structure of an impurity must be determined. biotech-spain.comeuropa.eu

Qualification Threshold: The level at which an impurity must be assessed for its biological safety. biotech-spain.comich.org If an impurity level exceeds this threshold, toxicological data is required to justify its presence. biotech-spain.com

The following interactive table summarizes the thresholds for impurities in new drug substances and new drug products as per ICH Q3A and Q3B guidelines.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g/day | 0.05% | 0.10% or 1.0 mg/day TDI, whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |

| > 1 g/day | 0.03% | 0.05% | 0.05% |

Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances ich.org

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| < 1 mg | 0.1% | 1.0% or 5 µg TDI, whichever is lower | 1.0% or 50 µg TDI, whichever is lower |

| 1 mg - 10 mg | 0.1% | 0.5% or 20 µg TDI, whichever is lower | 0.5% or 200 µg TDI, whichever is lower |

| > 10 mg - 100 mg | 0.1% | 0.2% or 2 mg TDI, whichever is lower | 0.2% or 2 mg TDI, whichever is lower |

| > 100 mg - 2 g | 0.1% | 0.2% or 2 mg TDI, whichever is lower | 0.2% or 2 mg TDI, whichever is lower |

| > 2 g | 0.1% | 0.10% | 0.10% |

Table 2: ICH Q3B Thresholds for Degradation Products in New Drug Products pmda.go.jp

TDI: Total Daily Intake

It is important to note that for impurities known to be unusually potent or to produce toxic or pharmacological effects, the detection and quantification limits of the analytical procedures should be commensurate with the level at which the impurity needs to be controlled. americanpharmaceuticalreview.com

Regulatory Expectations for Impurity Control in Pharmaceutical Submissions

When submitting a new drug application, regulatory authorities expect a comprehensive discussion of the impurity profile of the drug substance and drug product. baertschiconsulting.com This includes:

A summary of all actual and potential impurities, including Vildagliptin Impurity F. ich.org

A description of the analytical procedures used for impurity detection and quantification, along with their validation data. ich.org

A rationale for the proposed impurity acceptance criteria, which should be based on safety considerations. ich.org

For impurities exceeding the qualification threshold, a thorough safety assessment is required. This may involve conducting non-clinical safety studies or providing a scientific justification based on existing literature or metabolic data. ich.orgeuropa.eu

A discussion of the control strategy for impurities, demonstrating how the manufacturing process and in-process controls ensure that impurities are consistently maintained at or below the qualified levels. europa.eu

For generic drug products, while the impurity profile may differ from the reference product, any new or higher levels of impurities must be justified to not pose a safety concern. europa.eu

Computational and Theoretical Approaches in Impurity Research

In Silico Prediction of Impurity Formation and Degradation Pathways

In silico methods are instrumental in predicting the formation and degradation pathways of pharmaceutical impurities. For Vildagliptin (B1682220) impurity F, which is identified as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione, computational tools are primarily used to assess its potential for genotoxicity rather than to predict its formation pathway from the parent drug directly.

Research has shown that Vildagliptin impurity F is a stable degradation product of an unstable process-related impurity known as Vildagliptin impurity E, or (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile. scholasticahq.comresearchgate.net The transformation of the unstable Impurity E into the more stable Impurity F is a key degradation pathway identified during the manufacturing process and stability studies of Vildagliptin. scholasticahq.comresearchgate.net

While specific in silico models predicting the kinetic and thermodynamic parameters of this exact transformation are not widely published, the general utility of computational chemistry in predicting degradation products is well-established. Such predictive studies often involve subjecting the molecule of interest to simulated stress conditions (e.g., acidic, basic, oxidative) to identify potential degradation products.

In a notable study, in silico evaluation of the genotoxic potential of several Vildagliptin impurities, including Impurity F (referred to as vildagliptin diketopiperazine), was conducted. researchgate.net This assessment utilized various quantitative structure-activity relationship (QSAR) models to predict mutagenic and clastogenic/aneugenic potential. researchgate.net The in silico predictions for Impurity F were negative for both mutagenicity and clastogenicity/aneugenicity, which correlated well with in vitro experimental results. researchgate.net This highlights the power of in silico tools in early safety assessment of impurities.

Table 1: In Silico Genotoxicity Prediction Models Used for Vildagliptin Impurities

| Software/Model Platform | Type of Model | Endpoint Predicted |

| US EPA T.E.S.T. (v.5.1.1) | Statistically-based (SB), Expert rule-based (RB) | Mutagenicity, Clastogenicity |

| VEGA-QSAR v.1.2.3 | Statistically-based (SB), Expert rule-based (RB) | Mutagenicity, Clastogenicity |

| ToxRead (v.0.23) | Expert rule-based (RB), Structural alert (SA) | Mutagenicity, Clastogenicity |

| OCHEM Open predictor | Statistically-based (SB) | Mutagenicity |

| ProTox3.0 | Statistically-based (SB) | Toxicity Class |

| Danish QSARDB | Statistically-based (SB), Expert rule-based (RB) | Mutagenicity |

| QSAR Toolbox v.4.5 | Structural alert (SA) | Structural alerts for genotoxicity |

This table is based on methodologies applied to Vildagliptin impurities in general, including Impurity F, as detailed in cited research. researchgate.net

Molecular Modeling and Quantum Chemistry Studies on Impurity F Stability and Reactivity

Molecular modeling and quantum chemistry offer powerful tools to investigate the intrinsic properties of molecules like Vildagliptin impurity F, including its stability and reactivity. While extensive dedicated computational studies on Impurity F are not prevalent in the public domain, the principles of these methods can be applied to understand its chemical behavior.

The stability of Impurity F is experimentally established, as it is the final, stable product of the degradation of the more labile Impurity E. scholasticahq.comresearchgate.net Quantum chemistry calculations, such as Density Functional Theory (DFT), could be employed to calculate the thermodynamic properties of both Impurity E and Impurity F. By comparing their total energies, the thermodynamic favorability of the degradation process from Impurity E to Impurity F could be quantified, providing a theoretical basis for the observed stability of Impurity F.

Furthermore, molecular modeling can elucidate the three-dimensional structure of Impurity F, which is crucial for understanding its reactivity. The PubChem database provides a computed 3D conformer of Vildagliptin impurity F (CID 91810744). nih.gov Analysis of this structure can reveal key features such as bond lengths, bond angles, and dihedral angles.

Quantum chemical calculations can also determine various molecular descriptors that are indicative of reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Table 2: Theoretical Molecular Properties of Vildagliptin Impurity F from Computational Chemistry

| Property | Description | Potential Significance |

| Molecular Formula | The elemental composition of the molecule. | C₁₇H₂₄N₂O₃ nih.gov |

| Molecular Weight | The mass of one mole of the substance. | 304.4 g/mol nih.gov |

| Total Energy | The calculated total electronic energy of the molecule. | Lower energy indicates higher stability. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |

Chemoinformatics and Data Analysis for Impurity Profiling

Chemoinformatics and advanced data analysis techniques are essential for managing and interpreting the vast amount of data generated during pharmaceutical impurity profiling. For Vildagliptin and its impurities, including Impurity F, chemoinformatics plays a role in organizing analytical data, predicting properties, and contributing to a comprehensive understanding of the impurity landscape.

Impurity profiling of Vildagliptin involves the use of sophisticated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). ijpsr.comresearchgate.net These methods generate large datasets containing information about the retention times, UV spectra, and mass-to-charge ratios of the parent drug and its various impurities. scholasticahq.commdpi.com

Chemoinformatics tools can be used to process and analyze this data to:

Identify and Characterize Impurities: By comparing experimental data with databases of known compounds and their predicted properties, chemoinformatics can aid in the structural elucidation of unknown impurities.

Establish Impurity Profiles: These tools help in creating a detailed impurity profile for a drug substance, which documents the identity and quantity of each impurity. This is crucial for batch-to-batch consistency and for meeting regulatory requirements.

Predict Physicochemical Properties: Chemoinformatics models can predict various properties of impurities, such as solubility, lipophilicity (logP), and pKa, which are important for understanding their behavior in different environments.

Data Visualization and Pattern Recognition: Advanced data analysis techniques, such as Principal Component Analysis (PCA), can be applied to complex datasets to identify patterns and relationships between different process parameters and the resulting impurity profile. mdpi.com

While specific chemoinformatics studies focusing solely on Vildagliptin Impurity F are not detailed in the literature, the development of stability-indicating analytical methods for Vildagliptin relies heavily on these principles to separate and quantify all relevant impurities, including Impurity F. researchgate.net

Table 3: Chemoinformatic and Analytical Data for Vildagliptin Impurity F

| Parameter | Method/Tool | Finding/Application | Reference |

| Chemical Structure | Spectroscopic Methods (NMR, MS, IR) | Structure confirmed as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione. | scholasticahq.com |

| Molecular Formula | Mass Spectrometry | C₁₇H₂₄N₂O₃ | nih.gov |

| IUPAC Name | Computational (Lexichem TK 2.7.0) | 2-[(5S,7R)-3-hydroxy-1-adamantyl]-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione | nih.gov |

| InChIKey | Computational (InChI 1.07.2) | XPKCFFJRILBMTQ-VHDAAVTISA-N | nih.gov |

| HPLC Analysis | RP-HPLC with UV/PDA detection | Method developed for quantitative estimation of Vildagliptin and its impurities. | ijpsr.comresearchgate.net |

The integration of these computational and chemoinformatic approaches provides a robust framework for the comprehensive study of pharmaceutical impurities like Vildagliptin Impurity F, from predicting their potential formation and toxicological properties to understanding their chemical nature and ensuring their control in the final drug product.

Future Directions and Emerging Research in Vildagliptin Impurity F Studies

Development of Novel Analytical Technologies for Enhanced Impurity Characterization

The precise identification and quantification of impurities like Vildagliptin (B1682220) Impurity F are foundational to ensuring drug safety and quality. While traditional methods like High-Performance Liquid Chromatography (HPLC) are robust, the future lies in the development of more sensitive, selective, and rapid analytical technologies. ijpsonline.compharmafocusasia.com The evolution is towards hyphenated techniques that couple the powerful separation capabilities of chromatography with the detailed structural elucidation provided by mass spectrometry (MS) and other spectroscopic methods. apacsci.comscispace.com

Emerging technologies poised to enhance the characterization of Vildagliptin Impurity F include Ultra-High Performance Liquid Chromatography (UHPLC) for faster analysis and better resolution, and High-Resolution Mass Spectrometry (HRMS) for precise mass determination, which aids in the identification of unknown impurities. emanresearch.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem MS (LC-MS/MS), have become the gold standard for detecting trace-level contaminants due to their exceptional sensitivity and selectivity. ijpsonline.compharmabiz.com Furthermore, the coupling of Capillary Electrophoresis (CE) with MS offers another powerful tool for analyzing ionic impurities. ijpsonline.com

These advanced methods allow for a more comprehensive impurity profile, moving beyond simple detection to provide in-depth structural information, which is critical for understanding the impurity's origin and potential impact. biomedres.us

Table 1: Comparison of Analytical Technologies for Impurity Characterization

| Technology | Principle | Advantages for Impurity F Characterization | Limitations |

|---|---|---|---|

| HPLC-UV | Separates compounds based on polarity, detected by UV absorption. | Robust, widely available, good for quantification of known impurities. | Lower sensitivity for trace impurities; limited structural information. |

| UHPLC | Uses smaller particle size columns for higher pressure chromatography. | Faster analysis times, improved resolution and sensitivity compared to HPLC. emanresearch.org | Higher operational backpressure; potential for frictional heating. |

| LC-MS/MS | Couples liquid chromatography with tandem mass spectrometry. | High sensitivity and selectivity; provides molecular weight and fragmentation data for structural elucidation. ijpsonline.compharmabiz.com | Higher cost and complexity; matrix effects can cause ion suppression. |

| HRMS | Measures mass-to-charge ratio with very high accuracy. | Enables determination of elemental composition, facilitating identification of unknown impurities without a reference standard. apacsci.comemanresearch.org | Expensive instrumentation; requires specialized expertise for data interpretation. |

| LC-NMR | Combines liquid chromatography with Nuclear Magnetic Resonance spectroscopy. | Provides definitive structural information, including stereochemistry. | Lower sensitivity compared to MS; requires higher sample concentration. |

Advanced Automation and High-Throughput Screening in Impurity Profiling

The demand for faster analysis in drug development has spurred the integration of automation and high-throughput screening (HTS) into impurity profiling. researchgate.net HTS leverages robotics, liquid handling devices, and sophisticated software to test a vast number of samples simultaneously, dramatically increasing efficiency over traditional methods. aragen.combmglabtech.comwikipedia.org

For Vildagliptin Impurity F, an automated workflow can be established for routine quality control and stability studies. This process typically involves robotic sample preparation, automated injection into an analytical instrument (like a UHPLC-MS system), and software-driven data processing and reporting. researchgate.netdiscoveracs.org Such systems can operate continuously, accelerating the identification of batches that may contain unacceptable levels of Impurity F and enabling quicker decision-making. wikipedia.org

The primary advantage of HTS in this context is the ability to rapidly screen for the presence of Impurity F under a wide array of conditions, such as different synthetic routes, formulations, or storage environments. aragen.comdrugtargetreview.com This allows for a more thorough understanding of how and when the impurity is formed, providing critical data for process optimization and control. labkey.com

Green Chemistry Principles in Impurity Mitigation

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. syrris.com This approach, which focuses on designing processes to reduce or eliminate the use and generation of hazardous substances, is directly applicable to mitigating the formation of impurities like Vildagliptin Impurity F. instituteofsustainabilitystudies.comresearchgate.net

The 12 Principles of Green Chemistry provide a framework for redesigning the synthesis of Vildagliptin to be more sustainable and efficient. syrris.cominstituteofsustainabilitystudies.com Key strategies include:

Waste Prevention: Optimizing reaction conditions to maximize yield and minimize the formation of by-products, including Impurity F. instituteofsustainabilitystudies.com

Atom Economy: Designing synthetic pathways where the maximum proportion of starting materials is incorporated into the final product. instituteofsustainabilitystudies.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids, which can alter reaction pathways and potentially inhibit impurity formation. instituteofsustainabilitystudies.comjddhs.com

Catalysis: Employing highly selective catalysts that can direct the reaction towards the desired product, Vildagliptin, while avoiding the side reactions that lead to Impurity F. sekisuidiagnostics.com

By applying these principles, manufacturers can develop a more efficient synthesis process that not only reduces environmental impact but also inherently produces a purer drug substance with lower levels of impurities. instituteofsustainabilitystudies.comsekisuidiagnostics.com

Table 2: Application of Green Chemistry Principles to Mitigate Impurity F

| Green Chemistry Principle | Traditional Approach | Green Chemistry Approach | Impact on Impurity F Mitigation |

|---|---|---|---|

| Solvent Use | Use of hazardous organic solvents (e.g., dichloromethane). instituteofsustainabilitystudies.com | Use of safer solvents like water, ethanol, or solvent-free reactions. instituteofsustainabilitystudies.comjddhs.com | Alters reaction kinetics and selectivity, potentially preventing the side reaction that forms Impurity F. |

| Catalysis | Use of stoichiometric reagents that generate waste. | Use of highly selective and recyclable catalysts (e.g., biocatalysts, metal catalysts). sekisuidiagnostics.com | Increases reaction efficiency and selectivity, minimizing by-product formation. |

| Energy Efficiency | Reactions conducted at high temperatures and pressures. | Use of microwave-assisted synthesis or reactions at ambient conditions. researchgate.net | Reduces energy consumption and can provide better control over reaction pathways, limiting degradation. |

| Waste Prevention | Multi-step synthesis with purification at each stage, leading to material loss. | Designing a convergent synthesis with fewer steps and in-situ monitoring. instituteofsustainabilitystudies.com | Reduces the number of process steps where impurities can be generated or introduced. |

Integrated Approaches to Pharmaceutical Impurity Management throughout the Product Lifecycle

Modern impurity management is shifting from a reactive, end-product testing model to a proactive, integrated approach that spans the entire product lifecycle, from development to post-market surveillance. windows.netusp.orgmt.comispe.org This holistic strategy, often guided by the principles of Quality by Design (QbD), aims to build quality into the product from the outset. researchgate.netpharmasource.global

The QbD framework involves:

Defining a Quality Target Product Profile (QTPP): This includes defining the acceptable limits for impurities like Vildagliptin Impurity F. nih.gov

Identifying Critical Quality Attributes (CQAs): These are physical, chemical, or biological attributes that must be controlled to ensure product quality. The level of Impurity F is a CQA. mt.compharmasource.global

Identifying Critical Process Parameters (CPPs): These are process variables (e.g., temperature, pH, reaction time) that can impact a CQA. Understanding the CPPs that influence the formation of Impurity F is crucial. mt.comnih.gov

Establishing a Design Space: This is the multidimensional combination of input variables and process parameters that has been demonstrated to provide assurance of quality. nih.gov Operating within this design space ensures that the level of Impurity F remains below the specified threshold.

Implementing a Control Strategy: This involves a planned set of controls derived from product and process understanding that ensures process performance and product quality. It includes real-time monitoring and controls to prevent deviations that could lead to impurity formation. nih.gov

This lifecycle approach, supported by risk management principles, ensures that potential sources of Vildagliptin Impurity F are identified and controlled proactively. windows.netnih.gov It requires a deep understanding of the degradation pathways and the manufacturing process, ensuring that the control strategy remains effective even as processes are scaled up or modified post-approval. nih.govacdlabs.com

Q & A

What analytical methods are recommended for detecting and quantifying Vildagliptin Impurity F in drug formulations?

Level: Basic

Answer:

A validated gradient HPLC method using an RP-C18 column (250 × 4.6 mm, 5 µm) with phosphate buffer and methanol as the mobile phase is widely employed for impurity profiling. This method resolves Vildagliptin Impurity F from other degradation products and excipients, with detection at 210–220 nm. For structural confirmation, LC-MS (electrospray ionization) and 2D-NMR (¹H-¹³C HSQC, HMBC) are critical to differentiate isobaric impurities .

What are the primary synthetic pathways leading to the formation of Vildagliptin Impurity F?

Level: Basic

Answer:

Impurity F (2-(3-hydroxydamantane-1-yl)hexahydropyrrolo[1,2-a]piperazine-1,4-dione) is typically generated during hydrolytic degradation of vildagliptin or its intermediates. Key steps involve ring-closure reactions under acidic/basic conditions or esterification side reactions. Synthesis routes often start from vildagliptin’s adamantane moiety, with purity >97% achieved via recrystallization in ethanol/water mixtures .

How can researchers resolve co-eluting impurities during HPLC analysis of Vildagliptin Impurity F?

Level: Advanced

Answer:

- Method Optimization: Adjust gradient elution parameters (e.g., ramp time, organic modifier concentration) to improve resolution.

- Hyphenated Techniques: Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish Impurity F from isobaric species.

- 2D Chromatography: Employ heart-cutting 2D-LC for complex matrices.

Forced degradation studies under oxidative (H₂O₂) and thermal stress are recommended to validate specificity .

What experimental strategies address conflicting structural data between LC-MS and NMR for Impurity F?

Level: Advanced

Answer:

- Cross-Validation: Perform DEPT-135 and HSQC NMR to confirm carbon hybridization and proton connectivity.

- High-Resolution MS (HRMS): Use exact mass measurements (<2 ppm error) to verify molecular formula.

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)).

Discrepancies often arise from stereochemical ambiguities or solvent-induced shifts, necessitating multi-technique corroboration .

How should forced degradation studies be designed to assess Impurity F’s stability in vildagliptin formulations?

Level: Advanced

Answer:

- Stress Conditions: Expose vildagliptin to 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H₂O₂ (oxidative), UV light (photolytic), and 80°C (thermal) for 24–72 hours.

- Kinetic Analysis: Monitor degradation rates using time-point sampling and Arrhenius modeling for shelf-life prediction.

- Excipient Interactions: Test with common excipients (e.g., lactose, MCC) to identify catalytic effects on impurity formation .

What purity thresholds are acceptable for Vildagliptin Impurity F in reference standards?

Level: Basic

Answer:

Pharmaceutical-grade reference standards require ≥97% purity (HPLC area percent) with orthogonal confirmation via NMR and LC-MS. Residual solvents (e.g., ethanol, DCM) must comply with ICH Q3C limits. Batch-to-batch consistency is validated using system suitability tests (e.g., retention time ±2%, peak symmetry >0.9) .

How can researchers mitigate batch-to-batch variability in Impurity F synthesis?

Level: Advanced

Answer:

- Process Controls: Optimize reaction stoichiometry (e.g., 1.2 equivalents of 3-aminoadamantanol), temperature (±2°C), and pH (±0.1 units).

- In-Process Monitoring: Use PAT tools (e.g., inline FTIR) to track intermediate formation.

- Purification: Employ preparative HPLC with C18 columns and trifluoroacetic acid (0.1% v/v) in the mobile phase to remove diastereomeric impurities .

What are the critical degradation pathways of Vildagliptin Impurity F under accelerated storage conditions?

Level: Advanced

Answer:

- Hydrolytic Degradation: Impurity F undergoes amide bond cleavage in aqueous buffers (pH 4–8), forming 3-hydroxydamantane and pyrrolopiperazine-dione fragments.

- Oxidative Pathways: Epoxidation of the adamantane moiety occurs under H₂O₂ exposure, detected via LC-MS ([M+H]+ 429.2 → 445.2).

Degradation kinetics are pH-dependent, with activation energy (Eₐ) calculated using the Eyring equation .

How should researchers validate an analytical method for Impurity F quantification in compliance with ICH guidelines?

Level: Advanced

Answer:

- Validation Parameters: Assess linearity (1–150% of specification limit, R² >0.999), precision (RSD <2%), LOD/LOQ (0.03%/0.1% w/w), and robustness (±10% organic modifier, ±2°C column temperature).

- Forced Degradation: Ensure method specificity by resolving Impurity F from 12+ degradation products.

- System Suitability: Include resolution (≥2.0 between critical pairs) and tailing factor (<1.5) criteria .

What strategies resolve discrepancies in impurity profiles between drug substance and tablet formulations?

Level: Advanced

Answer:

- Excipient Screening: Use DOE (Design of Experiments) to identify excipient-induced degradation (e.g., magnesium stearate catalyzing hydrolysis).

- Comparative Forced Degradation: Analyze drug substance vs. tablets under identical stress conditions.

- Mass Balance: Ensure total impurities in tablets ≤110% of drug substance levels, accounting for excipient interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.